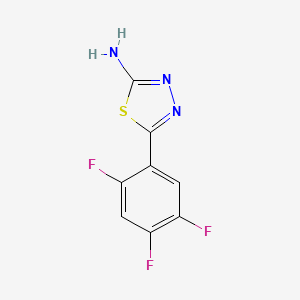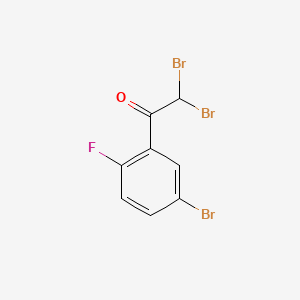
2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO and a molecular weight of 374.83 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(5-bromo-2-fluorophenyl)ethanone using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: The compound can be reduced to form 1-(5-bromo-2-fluorophenyl)ethanol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can yield 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-(2-fluorophenyl)ethanone: This compound has one less bromine atom and exhibits different reactivity and applications.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone:
2-Bromo-1-(2,5-difluorophenyl)ethanone: The additional fluorine atom in this compound affects its reactivity and biological activity .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Br3FO |
|---|---|
Molecular Weight |
374.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,8H |
InChI Key |
VAFMQYPWQFCABM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


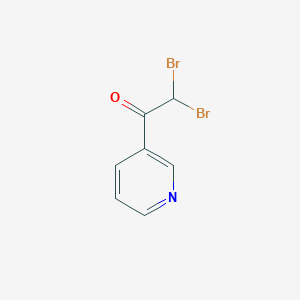
![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
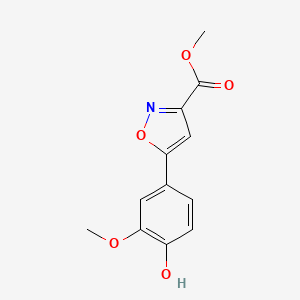
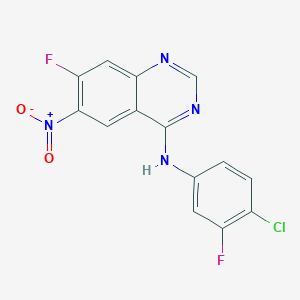
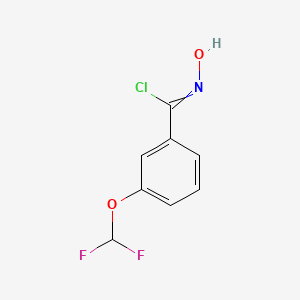
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
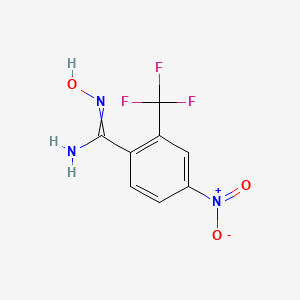
![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
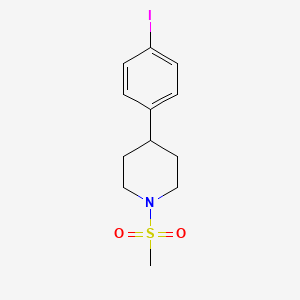
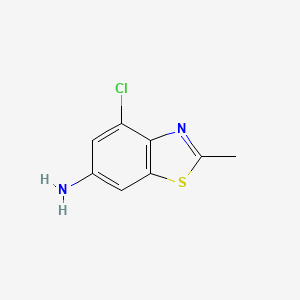
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
